6-Methoxyquinoline-4-carbohydrazide
Description
6-Methoxyquinoline-4-carbohydrazide is a quinoline-based hydrazide derivative characterized by a methoxy (-OCH₃) substituent at the 6-position of the quinoline ring and a carbohydrazide (-CONHNH₂) group at the 4-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly in anticancer research.
Properties
CAS No. |
29620-63-1 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-methoxyquinoline-4-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-2-3-10-9(6-7)8(4-5-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
KQOBSWGCAQRNJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbohydrazide typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for 6-Methoxyquinoline-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: 6-Methoxyquinoline-4-carbohydrazide can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: Substitution reactions can occur at the methoxy group or the carbohydrazide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can also interact with enzymes and proteins involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carbohydrazide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6-methoxyquinoline-4-carbohydrazide with structurally analogous compounds, focusing on physicochemical properties, synthesis yields, and biological relevance.
Structural Variations and Substituent Effects
Physicochemical Properties
Key Research Findings
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -Cl) at the 2-position enhance cytotoxicity but reduce solubility.
- Methoxy groups at the 6-position balance lipophilicity and metabolic stability .
Computational Studies :
- Molecular docking (e.g., AutoDock Vina) predicts strong binding of 6-methoxy derivatives to kinase targets, validated by experimental IC₅₀ values .
Safety Profiles: Related carbohydrazides (e.g., 6-bromo-2-methylquinoline-4-carbohydrazide) require stringent handling due to toxicity risks (e.g., inhalation hazards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
